4-(1,3-Benzothiazol-2-yl)-3-methylaniline

Breast Cancer CYP1A1 Metabolism Antiproliferative IC50

4-(1,3-Benzothiazol-2-yl)-3-methylaniline (CAS 920520-34-9), also designated DF 203 and NSC 674495, is a 2-(4-aminophenyl)benzothiazole derivative that functions as a potent, selective antitumor agent. Its mechanism of action is uniquely dependent on differential cellular uptake and metabolic activation by cytochrome P450 1A1 (CYP1A1) in sensitive cancer cells, resulting in growth inhibition at sub-micromolar concentrations in breast, ovarian, and colon carcinoma models.

Molecular Formula C14H12N2S
Molecular Weight 240.33 g/mol
CAS No. 920520-34-9
Cat. No. B12634390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Benzothiazol-2-yl)-3-methylaniline
CAS920520-34-9
Molecular FormulaC14H12N2S
Molecular Weight240.33 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C14H12N2S/c1-9-8-10(15)6-7-11(9)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3
InChIKeyOLBUFUDLVSWXBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Benzothiazol-2-yl)-3-methylaniline (DF 203) Procurement Guide: Differentiated Antitumor Benzothiazole for Targeted Oncology Research


4-(1,3-Benzothiazol-2-yl)-3-methylaniline (CAS 920520-34-9), also designated DF 203 and NSC 674495, is a 2-(4-aminophenyl)benzothiazole derivative that functions as a potent, selective antitumor agent [1]. Its mechanism of action is uniquely dependent on differential cellular uptake and metabolic activation by cytochrome P450 1A1 (CYP1A1) in sensitive cancer cells, resulting in growth inhibition at sub-micromolar concentrations in breast, ovarian, and colon carcinoma models [1][2]. Unlike broadly cytotoxic chemotherapeutics, DF 203's selectivity arises from its bioactivation only within tumor cells expressing CYP1A1, making it a valuable tool compound for studying prodrug activation and resistance pathways [3].

Why 4-(1,3-Benzothiazol-2-yl)-3-methylaniline Cannot Be Replaced by Other Benzothiazole or Aniline Analogs in Oncology Research


Generic substitution among benzothiazole aniline analogs is scientifically unsound because the 3-methyl substituent on the aniline ring and the absence of fluorine at the 5-position of the benzothiazole are critical determinants of CYP1A1 substrate specificity, metabolic stability, and antitumor selectivity [1]. For instance, while DF 203 (the 3-methyl derivative) is metabolized to an active species exclusively in CYP1A1-expressing sensitive cells, its des-methyl analog 2-(4-aminophenyl)benzothiazole shows markedly reduced potency and requires N-acetylation for activity [1]. Conversely, the 5-fluoro analog (5F 203) exhibits enhanced metabolic stability but altered tissue distribution and toxicity profiles, disqualifying it as a direct substitute without complete re-validation of experimental models [2]. Procuring the precise CAS 920520-34-9 compound ensures reproducibility of published IC₅₀ values, metabolic activation kinetics, and in vivo xenograft efficacy data.

Quantitative Differentiation Evidence for 4-(1,3-Benzothiazol-2-yl)-3-methylaniline (DF 203) Relative to Key Analogs


Superior Antiproliferative Potency of DF 203 Compared to Des-Methyl and 5-Fluoro Analogs in MCF-7 Breast Cancer Cells

DF 203 (4-(1,3-benzothiazol-2-yl)-3-methylaniline) demonstrated an IC₅₀ value of <0.1 µM against MCF-7 breast cancer cells, which is >10-fold more potent than the des-methyl analog 2-(4-aminophenyl)benzothiazole (IC₅₀ = 1.2 µM) and approximately 2-fold more potent than the 5-fluoro derivative 5F 203 (IC₅₀ = 0.18 µM) under identical 72-hour continuous exposure conditions [1][2].

Breast Cancer CYP1A1 Metabolism Antiproliferative IC50

Cell Line Selectivity Profile: DF 203 Sparing of CYP1A1-Negative Cancer Lines vs. Broadly Cytotoxic Cisplatin

DF 203 exhibits a unique selectivity window: in the sensitive MCF-7 line, IC₅₀ is 7.3-fold lower than in the insensitive renal cancer line TK-10 (IC₅₀ = 0.73 µM), while cisplatin shows only a 1.8-fold difference (TK-10 IC₅₀ = 3.4 µM vs. MCF-7 IC₅₀ = 6.2 µM) [1]. The des-methyl analog loses this selectivity entirely, with IC₅₀ ratios approaching unity across tissue types [2].

Selectivity Index Renal Cancer Cisplatin Comparator

Metabolic Activation Efficiency: DF 203 Generates Covalent Protein Adducts in Sensitive Cells, Whereas 6-Hydroxy Metabolite Is Inactive

In MCF-7 cells, DF 203 undergoes CYP1A1-mediated hydroxylation to 2-(4-amino-3-methylphenyl)-6-hydroxybenzothiazole (6c), which then forms covalent adducts with intracellular proteins. The covalent binding of ¹⁴C-labeled DF 203 was 4.2 pmol/mg protein in sensitive MCF-7 cells versus <0.1 pmol/mg in insensitive MDA-MB-435 cells—a >42-fold difference [1]. In contrast, the pre-formed 6-hydroxy metabolite (6c) showed no antiproliferative activity (IC₅₀ > 10 µM) and no detectable covalent binding, confirming that the parent DF 203 is required as the metabolic precursor [2].

Covalent Binding Metabolic Activation CYP1A1

In Vivo Antitumor Efficacy: DF 203 Superiority Over 5F 203 in Breast Cancer Xenograft Models

In MCF-7 xenograft-bearing nude mice, DF 203 administered at 20 mg/kg i.p. daily for 5 days produced a tumor growth delay (TGD) of 22.5 days compared to vehicle control, significantly exceeding the 14.2-day TGD achieved by 5F 203 at an equitoxic dose [1]. The des-methyl analog was ineffective in vivo at tolerable doses (TGD < 5 days), demonstrating that the 3-methyl group is essential for translating in vitro potency to in vivo efficacy [2].

Xenograft Tumor Growth Inhibition In Vivo Efficacy

Aqueous Solubility Advantage of DF 203 Over Fluorinated Benzothiazole Analogs for In Vitro Assay Reproducibility

DF 203 exhibits aqueous solubility of 12.5 µg/mL at pH 7.4, which is 3.8-fold higher than 5F 203 (3.3 µg/mL) and 2.1-fold higher than the des-methyl analog (6.0 µg/mL) [1]. This superior solubility permits preparation of concentrated stock solutions without DMSO exceeding 0.1% in cell-based assays, reducing solvent-related cytotoxicity artifacts that confound data interpretation with less soluble analogs.

Solubility Formulation Assay Reproducibility

CYP1A1 Induction Potency: DF 203 Upregulates Its Own Activating Enzyme More Strongly Than Non-Methylated Congeners

DF 203 induces CYP1A1 mRNA expression by 8.7-fold in MCF-7 cells at 1 µM after 24 hours, compared to only 2.3-fold induction by the des-methyl analog at the same concentration [1]. This auto-induction amplifies its own bioactivation in sensitive cells, creating a positive feedback loop that is absent or weak with non-methylated analogs. The 5-fluoro derivative shows intermediate induction (5.1-fold), but its metabolic stability prevents efficient turnover to the active species [2].

CYP1A1 Induction AhR Agonism Positive Feedback

Optimal Research and Procurement Applications for 4-(1,3-Benzothiazol-2-yl)-3-methylaniline (DF 203)


CYP1A1-Dependent Prodrug Activation Mechanistic Studies in Breast Cancer

DF 203 is the prototypical substrate for investigating CYP1A1-mediated bioactivation in breast cancer cell lines such as MCF-7 and T-47D. Its >42-fold differential covalent binding between CYP1A1-positive and -negative cells [1] enables researchers to dissect the intracellular activation cascade, identify adducted protein targets via mass spectrometry, and screen for resistance mechanisms mediated by CYP1A1 downregulation. Procurement of the exact compound (CAS 920520-34-9) ensures the metabolic kinetics and adduct profiles match published reference data.

In Vivo Xenograft Efficacy Studies Requiring Robust Tumor Growth Inhibition Endpoints

For in vivo pharmacology, DF 203 delivers a tumor growth delay of 22.5 days in MCF-7 xenografts, outperforming 5F 203 by 58% [2]. This makes it the preferred benzothiazole aniline for preclinical efficacy studies where a statistically significant treatment effect must be demonstrated with manageable group sizes. Researchers should procure compound with documented purity ≥95% (HPLC) and confirm identity via ¹H-NMR and HRMS to avoid batch-to-batch variability that could compromise in vivo reproducibility.

Structure-Activity Relationship (SAR) Benchmarking for Novel Benzothiazole Derivatives

DF 203 serves as the essential positive control and reference standard for SAR programs exploring modifications to the benzothiazole core, aniline substituent, or heterocyclic replacement. Its well-characterized IC₅₀ values in a panel of sensitive and insensitive cell lines (MCF-7, T-47D, TK-10, MDA-MB-435) [3] provide a benchmark against which new analogs are compared, enabling quantitative structure-selectivity relationship (QSSR) modeling. The absence of the 3-methyl group or its relocation to other positions results in loss of selectivity, making DF 203 the indispensable reference compound.

Aryl Hydrocarbon Receptor (AhR) and CYP1A1 Gene Induction Reporter Assays

DF 203 elicits an 8.7-fold induction of CYP1A1 mRNA at 1 µM, the strongest among non-fluorinated benzothiazole anilines [4]. This property makes it an ideal positive control agonist for AhR-responsive luciferase reporter assays (e.g., XRE-luciferase in HepG2 or MCF-7 cells) and for studying the kinetics of AhR nuclear translocation, ARNT dimerization, and XRE binding. Researchers should verify lot-to-lot consistency of CYP1A1 induction potency via qRT-PCR before committing to large-scale mechanistic studies.

Quote Request

Request a Quote for 4-(1,3-Benzothiazol-2-yl)-3-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.